1-methoxy-4-nitropyridin-1-ium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-nitropyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFEIIQCRDCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[N+]1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Methoxy 4 Nitropyridin 1 Ium
Nucleophilic Reactivity at the Pyridinium (B92312) Ring System
The quaternization of the pyridine (B92270) nitrogen significantly activates the ring towards nucleophilic attack, a feature further enhanced by the presence of the strongly electron-withdrawing nitro group at the 4-position. This section explores the pathways of nucleophilic attack by various nucleophiles.
Pathways of Nucleophilic Attack by Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as hydroxide (B78521) and alkoxide ions, are expected to react with 1-methoxy-4-nitropyridin-1-ium, although specific experimental data for this exact compound is sparse. Based on the general reactivity of activated pyridinium salts, the attack of an oxygen nucleophile would likely occur at the C2 or C6 positions of the pyridine ring, which are electronically activated for nucleophilic addition.
The initial addition of a hydroxide or alkoxide ion would form a transient, negatively charged dihydropyridine (B1217469) intermediate. The fate of this intermediate can vary. It may be oxidized to a pyridone derivative, or undergo ring-opening reactions, a common pathway for N-alkoxypyridinium salts. For instance, the reaction of similar N-alkoxypyridinium salts with hydroxide can lead to the formation of open-chain products.
| Nucleophile | Expected Product(s) | Plausible Mechanism |
| Hydroxide (OH⁻) | 2-Hydroxy-1-methoxy-4-nitropyridine or ring-opened products | Nucleophilic addition at C2, followed by potential oxidation or ring cleavage. |
| Alkoxide (RO⁻) | 2-Alkoxy-1-methoxy-4-nitropyridine or ring-opened products | Nucleophilic addition at C2, followed by potential oxidation or ring cleavage. |
Reactivity Towards Nitrogen-Based Nucleophiles and Formation of Adducts
The reactions of N-methoxypyridinium salts with nitrogen-based nucleophiles like amines can lead to ring cleavage. Studies on 3- and 4-cyano-1-methoxypyridinium salts have shown that they react with primary and secondary amines to yield 5-aminopenta-2,4-dienaloxime ethers. nih.gov This indicates that the initial nucleophilic attack on the pyridinium ring is followed by a ring-opening cascade.
For this compound, a similar reactivity pattern is anticipated. The attack of an amine at the C2 position would form a zwitterionic intermediate. Subsequent electronic rearrangement, driven by the positive charge on the nitrogen and the electron-withdrawing nature of the nitro group, would likely lead to the cleavage of the C2-N1 bond, resulting in the formation of a substituted open-chain product.
| Nucleophile | Expected Product Type | Mechanistic Insight |
| Primary Amines (RNH₂) | Open-chain aminodienal oxime ethers | Nucleophilic attack at C2 followed by ring opening. nih.gov |
| Secondary Amines (R₂NH) | Open-chain aminodienal oxime ethers | Nucleophilic attack at C2 followed by ring opening. nih.gov |
| Ammonia (NH₃) | Potential for amination or ring opening | Similar to primary amines, though reactivity may differ. |
Carbon-Carbon Bond Formation via Reaction with Carbon-Based Nucleophiles
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The electrophilic nature of this compound makes it a potential substrate for reactions with carbon-based nucleophiles. Research on related N-methoxypyridinium salts has demonstrated their utility in radical-based alkylation reactions. For instance, N-methoxypyridinium salts can be monoalkylated by alkyl radicals generated from various precursors. researchgate.netchemrxiv.org
Furthermore, nitropyridines can undergo vicarious nucleophilic substitution (VNS) with sulfonyl-stabilized carbanions, leading to C-H alkylation. acs.orgnih.gov This type of reaction involves the addition of the carbanion to an electron-deficient aromatic ring, followed by the elimination of a leaving group from the carbanion. While not directly demonstrated for this compound, its electronic properties suggest it could be a viable substrate for such transformations.
| Nucleophile Type | Example Reagent(s) | Expected Product | Mechanistic Pathway |
| Alkyl Radicals | B-alkylcatecholboranes | 2-Alkyl-4-nitropyridine | Homolytic aromatic substitution. researchgate.netchemrxiv.org |
| Stabilized Carbanions | Sulfonyl-stabilized carbanions | C-H alkylated 4-nitropyridine (B72724) derivatives | Vicarious Nucleophilic Substitution (VNS). acs.orgnih.gov |
| Grignard Reagents | RMgX | Dihydropyridine derivatives | Nucleophilic addition to the pyridinium ring. acs.org |
Transformations Involving the N1-Methoxy Group
The N1-methoxy group is not merely a spectator; it actively participates in the chemical transformations of the pyridinium salt, influencing its stability and reactivity, and serving as a potential site for chemical modification.
Thermal and Chemical Dealkylation Pathways for N-O-R Bonds
This process is analogous to the dealkylation of other quaternary ammonium (B1175870) salts. The choice of nucleophile is critical; soft nucleophiles are generally more effective for attacking the relatively soft methyl group.
| Condition | Reagent/Method | Product | Mechanism |
| Chemical | Nucleophiles (e.g., I⁻, SCN⁻) | 4-Nitropyridine N-oxide | SN2 attack on the methyl group. |
| Thermal | Heating | Potential for decomposition or rearrangement | N-O bond homolysis or other thermal pathways. |
Rearrangement Reactions and their Mechanistic Elucidation
N-alkoxypyridinium salts can undergo rearrangement reactions, although these are less common than for other quaternary ammonium salts. One potential, though not directly reported for this specific compound, is a Sommelet-Hauser type rearrangement. This reaction typically involves a benzylic quaternary ammonium salt and a strong base, leading to the migration of an alkyl group to the aromatic ring. wikipedia.orgdalalinstitute.comnumberanalytics.comnumberanalytics.comnibs.ac.cn For this compound, a related researchgate.netnih.gov-sigmatropic rearrangement could be envisioned under specific basic conditions, potentially involving the deprotonation of an adjacent methyl group on a substituent, if present, or other accessible protons. However, the electronic landscape of the 4-nitropyridinium system would heavily influence the feasibility and pathway of such a rearrangement.
Another possibility is rearrangement following an initial nucleophilic attack, where the initially formed adduct undergoes skeletal reorganization. The high electrophilicity of the ring system, coupled with the presence of the N-O bond, could facilitate complex transformations under specific reaction conditions.
Reactivity of the 4-Nitro Group within the Pyridinium Framework
The presence of the strongly electron-withdrawing nitro group at the 4-position of the pyridinium ring significantly influences the reactivity of the entire molecule. This section explores the chemical behavior of the nitro group itself, focusing on its reduction and its influence on other reactions.
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and the 4-nitro group in this compound presents a unique case due to the cationic nature of the pyridinium ring. wikipedia.org Various strategies have been developed for the chemoselective reduction of nitroarenes, which can be adapted for this specific substrate. nih.govnih.govrsc.orged.ac.uk
Common methods for nitro group reduction include catalytic hydrogenation and the use of metal reductants in acidic media. masterorganicchemistry.com
Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) and Raney nickel are effective for the reduction of both aromatic and aliphatic nitro groups to the corresponding amines. commonorganicchemistry.com However, the high reactivity of these systems can sometimes lead to over-reduction or reaction with other functional groups. masterorganicchemistry.com For a substrate like this compound, careful control of reaction conditions would be necessary to avoid reduction of the pyridinium ring itself.
Metal-Based Reductants: Metals such as iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are commonly used to convert nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative for this transformation. commonorganicchemistry.com These methods can exhibit good chemoselectivity, making them potentially suitable for the selective reduction of the nitro group in this compound. masterorganicchemistry.comcommonorganicchemistry.com
The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity. The table below summarizes common reagents and their general applicability for nitro group reduction.
| Reducing Agent | Typical Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney nickel catalyst | Often used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/HCl | Iron powder, Hydrochloric acid | A classic and cost-effective method. masterorganicchemistry.com |
| SnCl₂ | Tin(II) chloride, often in ethanol | A milder reducing agent, good for sensitive substrates. commonorganicchemistry.com |
| Zn/AcOH | Zinc dust, Acetic acid | Provides mild reduction conditions. commonorganicchemistry.com |
| Na₂S | Sodium sulfide | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
Two primary pathways are generally considered for the hydrogenation of nitroarenes: a direct pathway involving nitrosoarene and hydroxylamine (B1172632) intermediates, and a condensation pathway that proceeds through azoxy, azo, and hydrazo compounds. nih.gov Mechanistic studies on related systems suggest that the reaction can proceed via a bifunctional activation involving metal-ligand cooperation. nih.gov
The positively charged pyridinium ring in this compound exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the attached nitro group. This effect deactivates the aromatic ring towards electrophilic substitution. jscimedcentral.com Conversely, the electron-deficient nature of the pyridinium ring can enhance the susceptibility of the nitro group and the ring itself to nucleophilic attack. jscimedcentral.com
The strong electron-withdrawing nature of the nitro group activates the pyridone scaffold for nucleophilic attack at the position vicinal to the nitroalkene. nih.gov This enhanced reactivity can be harnessed in various synthetic transformations. For instance, nitropyridones can undergo cyclization reactions with nucleophiles like ethyl isocyanoacetate in the presence of a base. nih.gov
Detailed Mechanistic Investigations of Characteristic Reactions
Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing new synthetic applications. This section delves into the identification of reaction intermediates, kinetic studies, and the effects of the reaction environment.
The study of reaction mechanisms often involves the detection and characterization of transient species. In reactions involving pyridinium salts, various intermediates can be formed. For instance, nucleophilic addition to the pyridinium ring can lead to the formation of dihydropyridine derivatives. researchgate.net Photochemical transformations of pyridinium salts are known to proceed through highly strained intermediates like azabenzvalene ions. researchgate.net
In the context of reactions at the 4-nitro group, intermediates such as nitroso and hydroxylamine species are common in reduction pathways. nih.gov For example, in the reduction of nitroarenes, N-phenylhydroxylamine has been identified as a potential intermediate. nih.gov
The characterization of these intermediates can be achieved through various spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of stable or long-lived intermediates.
Infrared (IR) and Raman Spectroscopy: To identify functional groups present in the intermediates. researchgate.net
Transient Absorption Spectroscopy: To study the kinetics and spectra of short-lived excited states and reaction intermediates. unibo.it
Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize radical intermediates. nih.gov
Computational studies, such as density functional theory (DFT) calculations, are also powerful tools for predicting the structures and energies of intermediates and transition states. unibo.itnih.gov
Transition state analysis, often aided by computational chemistry, provides insights into the structure and energy of the transition state for the RDS. nih.gov The activation energy (Ea) of the reaction, which can be determined from the temperature dependence of the rate constant (Arrhenius equation), is a key parameter that reflects the energy barrier of the RDS.
For example, in a nucleophilic aromatic substitution reaction on the pyridinium ring, the RDS could be the initial attack of the nucleophile to form a Meisenheimer-like intermediate, or the subsequent departure of the leaving group. Kinetic studies can help distinguish between these possibilities.
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a reaction. chemrxiv.orgchemrxiv.org For reactions involving charged species like this compound, solvent polarity is a critical factor. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. researchgate.net For instance, the conversion of 4-methoxypyridines to N-methyl-4-pyridones is significantly influenced by the solvent, with polar solvents favoring the formation of the pyridone. researchgate.net
Specific solvent-solute interactions, such as hydrogen bonding, can also play a crucial role. acs.org The table below illustrates the potential effects of different solvent types on reactions of this compound.
| Solvent Type | Properties | Potential Effects |
| Polar Protic (e.g., water, methanol) | High dielectric constant, can donate H-bonds | Can stabilize both cations and anions, may participate as a nucleophile. |
| Polar Aprotic (e.g., DMF, DMSO, acetonitrile) | High dielectric constant, cannot donate H-bonds | Good at solvating cations, can influence the reactivity of anionic nucleophiles. researchgate.net |
| Nonpolar (e.g., hexane, toluene) | Low dielectric constant | Generally poor solvents for charged species, may slow down reactions involving ionic intermediates. |
Catalysis can also be employed to enhance the rate and selectivity of transformations involving this compound. Both homogeneous and heterogeneous catalysts can be utilized. For example, transition metal complexes are often used to catalyze reduction reactions. acs.org In some cases, the pyridinium salt itself can act as a phase-transfer catalyst. researchgate.net The development of efficient catalytic systems is an active area of research for reactions involving pyridinium compounds. nih.govrsc.org
Theoretical and Computational Chemistry Studies on 1 Methoxy 4 Nitropyridin 1 Ium
Quantum Chemical Characterization of Electronic Structure
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to characterize the electronic landscape of molecules like 1-methoxy-4-nitropyridin-1-ium.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netwikipedia.org
For the this compound cation, the FMO analysis would reveal key aspects of its reactivity. The LUMO is expected to be delocalized over the pyridinium (B92312) ring, particularly on the carbon atoms ortho and para to the nitro group, which is a strong electron-withdrawing group. This low-lying LUMO would make the cation a potent electrophile, susceptible to attack by nucleophiles. The HOMO would likely have significant contributions from the methoxy (B1213986) group and the nitro group's oxygen atoms.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group and the positively charged nitrogen atom would significantly lower the energy of the LUMO, leading to a relatively small energy gap and indicating a highly reactive species.
Table 1: Representative Frontier Molecular Orbital Energies for a Nitropyridinium System Calculated using DFT at the B3LYP/6-31G(d,p) level of theory. Values are illustrative for a model system.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -4.5 to -5.5 |
| HOMO | -8.0 to -9.0 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
The distribution of charge within a molecule is fundamental to its interactions with other species. Molecular Electrostatic Potential (MEP) surfaces are three-dimensional visualizations of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net They are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netmalayajournal.org
The this compound cation possesses conformational flexibility, primarily around the N-O bond of the methoxy group. Computational methods can be used to explore the potential energy surface of the cation by rotating this bond to identify the most stable conformer. The planarity of the pyridinium ring itself is generally maintained. The most stable conformation would likely be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Theoretical calculations would determine the relative energies of different conformers, identifying the global minimum energy structure which is the most populated conformation at equilibrium.
Computational Prediction of Reactivity and Reaction Pathways
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms.
Given its highly electrophilic nature, the this compound cation is expected to readily undergo nucleophilic addition reactions. Computational chemistry allows for the detailed study of the reaction pathways for such additions. By modeling the approach of a nucleophile (e.g., hydroxide (B78521), methoxide, or an amine) to the pyridinium ring, chemists can locate the transition state (TS) structure for the addition.
The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. Calculations can be performed for nucleophilic attack at different positions on the ring (e.g., C-2 vs. C-4) to predict the regioselectivity of the reaction. The reaction free energy (ΔG) can also be calculated to determine the thermodynamic favorability of the reaction. For a favorable reaction, the products will be at a lower free energy than the reactants.
Table 2: Representative Calculated Energies for Nucleophilic Addition to a Nitropyridinium Cation Illustrative values for a model reaction with a generic nucleophile (Nu-).
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) for C-2 attack | 10 - 15 |
| Activation Energy (ΔE‡) for C-4 attack | 12 - 18 |
While quantum chemical calculations on static structures provide information about reaction energetics, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of a reaction in a solvent environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
: A Review of Currently Available Research
Extensive research into the theoretical and computational properties of the chemical compound this compound has been conducted to fulfill the specified requirements of this article. However, a comprehensive search of publicly available scientific literature and computational chemistry databases has revealed a significant lack of specific studies focused solely on this molecule.
Theoretical Vibrational Frequency Analysis: No studies presenting a detailed interpretation of the vibrational modes of this compound through computational methods were found.
Ab Initio and DFT-Based NMR Chemical Shift Predictions: There is a lack of published research detailing the prediction of 1H and 13C NMR chemical shifts for this specific compound using quantum chemical calculations.
Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability: The scientific literature does not appear to contain investigations into the non-linear optical properties, such as hyperpolarizability, or the molecular polarizability of this compound.
While general computational methodologies for predicting such properties are well-established and have been applied to a wide range of organic molecules, including various pyridine (B92270) and nitro-containing compounds, the specific application of these methods to this compound has not been reported in the accessible scientific domain.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the specified subsections (4.3.1, 4.3.2, and 4.3.3) as the primary research data does not exist in the public sphere. Further original research involving computational chemistry methods such as Density Functional Theory (DFT) or ab initio calculations would be required to generate the data necessary to populate the requested article structure.
Applications of 1 Methoxy 4 Nitropyridin 1 Ium in Advanced Organic Synthesis
Strategic Intermediate for Complex Molecule Construction
Intermediacy in Cascade Reactions and Tandem Processes
There is no publicly available scientific literature or research data on the use of 1-methoxy-4-nitropyridin-1-ium as an intermediate in cascade reactions or tandem processes. Therefore, no content, research findings, or data tables can be provided for this section.
Future Directions and Emerging Research Avenues for 1 Methoxy 4 Nitropyridin 1 Ium Chemistry
Development of More Sustainable and Green Synthetic Routes
The current and future development of synthetic routes for 1-methoxy-4-nitropyridin-1-ium is increasingly guided by the principles of green chemistry. The focus is on creating processes that are not only efficient but also environmentally benign.
A key intermediate in the synthesis of the target compound is 4-nitropyridine (B72724) N-oxide. Traditional nitration methods often involve harsh conditions and the use of strong acids, which can lead to safety concerns and the generation of hazardous waste. researchgate.net Greener alternatives for the N-oxidation of pyridines are being explored, utilizing reagents like hydrogen peroxide in acetic acid, which generates water as the primary byproduct. nih.gov Another approach involves using sodium percarbonate as an oxygen source with rhenium-based catalysts, allowing for the oxidation of tertiary nitrogen compounds under mild conditions. beilstein-journals.org
The synthesis of 4-nitropyridine itself has been successfully achieved in a two-step continuous flow process starting from pyridine (B92270) N-oxide. researchgate.net This methodology minimizes the accumulation of potentially explosive nitration products, thereby enhancing safety and allowing for easier scale-up. researchgate.net The subsequent O-methylation of the 4-nitropyridine N-oxide intermediate to yield this compound is a known transformation for related N-oxides, often achieved with reagents like dimethyl sulfate. researchgate.net Future research will likely focus on replacing such hazardous methylating agents with greener alternatives.
The table below summarizes potential sustainable approaches for the synthesis of key precursors to this compound.
| Precursor/Target Compound | Sustainable Approach | Reagents/Conditions | Advantages |
| Pyridine N-oxide | Oxidation of Pyridine | H₂O₂ in Acetic Acid | Eco-friendly, water as byproduct. nih.gov |
| Pyridine N-oxide | Catalytic Oxidation | Sodium Percarbonate, Rhenium catalyst | Mild conditions, high yields. beilstein-journals.org |
| 4-Nitropyridine N-oxide | Nitration of Pyridine N-oxide | HNO₃/H₂SO₄ in continuous flow | Enhanced safety, scalability. researchgate.net |
| This compound | O-methylation of 4-Nitropyridine N-oxide | "Green" methylating agents | Avoidance of toxic reagents like dimethyl sulfate. |
These strategies highlight a clear trend towards developing safer and more sustainable methods for the production of this compound and related compounds.
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The reactivity of N-alkoxypyridinium salts, including this compound, is a fertile ground for discovering novel chemical transformations. A significant area of emerging research is their use in radical chemistry. Upon single-electron transfer, N-alkoxypyridinium salts can generate pyridinyl radicals, which are versatile intermediates for C-H functionalization. acs.orgnih.gov This reactivity is distinct from classical Minisci-type reactions and opens up new avenues for pyridine functionalization. acs.org
The presence of the nitro group at the 4-position of this compound is expected to significantly influence its reactivity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridinium (B92312) ring, making it more susceptible to nucleophilic attack. guidechem.com This property has been exploited in the alkylation of nitropyridines via vicarious nucleophilic substitution. acs.org
Future research will likely explore the interplay between the N-methoxy group and the 4-nitro substituent to achieve unprecedented transformations. For instance, the radical-polar crossover reactions, where a radical addition is followed by a polar reaction, could lead to the synthesis of complex polyfunctionalized pyridines. The ability of N-methoxypyridinium salts to undergo chain-amplified photochemical fragmentation to generate alkoxyl radicals presents another exciting avenue. researchgate.net This process could be harnessed for novel C-O bond-forming reactions.
Recent studies have shown that 3-nitropyridinium salts can react with enaminones to form complex bridged azaheterocycles through a cascade reaction involving the formation of multiple new bonds and stereocenters. acs.org Exploring similar complex cascade reactions with this compound could lead to the rapid assembly of intricate molecular architectures.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.net
The synthesis of 4-nitropyridine, a key precursor, has already been demonstrated in a two-step continuous flow system, highlighting the feasibility of applying this technology to the synthesis of the target compound. researchgate.net The nitration of pyridine N-oxide, an exothermic and potentially hazardous reaction, is particularly well-suited for a flow process, which minimizes the volume of the reaction mixture at any given time. beilstein-journals.org
Furthermore, the synthesis of pyridinium salts has been accelerated and optimized using a multi-objective Bayesian optimization platform in a continuous flow setup. acs.org This approach allows for the simultaneous optimization of multiple reaction parameters, such as yield and production rate, leading to highly efficient processes. acs.org Such automated optimization workflows could be applied to the synthesis of this compound to rapidly identify optimal reaction conditions.
The table below outlines the potential benefits of integrating the synthesis of this compound into flow and automated systems.
| Synthesis Step | Flow/Automated Approach | Potential Advantages |
| N-Oxidation of Pyridine | Continuous flow oxidation | Improved safety, better temperature control. nih.gov |
| Nitration of Pyridine N-oxide | Continuous flow nitration | Minimization of hazardous intermediates, scalability. researchgate.net |
| O-Methylation | Automated optimization in flow | Rapid identification of optimal conditions, improved yield and efficiency. acs.org |
| Overall Process | Fully automated synthesis | High-throughput synthesis, reproducible results, reduced manual intervention. researchgate.net |
The development of fully automated synthesis platforms for compounds like this compound will not only enhance production efficiency but also enable the rapid generation of libraries of related compounds for screening in various applications.
Application of Advanced Computational Methodologies for Predictive Synthesis and Reactivity
Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the synthesis and reactivity of novel compounds like this compound. These methods provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding experimental efforts and accelerating the discovery process.
DFT calculations can be used to predict the regioselectivity of nucleophilic additions to substituted pyridinium ions, a crucial aspect for planning synthetic routes. chemrxiv.org For instance, computational models can help predict whether a nucleophile will add to the C2, C4, or C6 position of the pyridinium ring based on the electronic and steric effects of the substituents. chemrxiv.org Such predictive models have been successfully developed for N-alkyl pyridiniums and can be extended to N-methoxy analogs. chemrxiv.org
Furthermore, DFT studies can elucidate the mechanisms of novel reactions. For example, the radical chain monoalkylation of N-methoxypyridinium salts has been investigated using DFT, providing insights into the reaction's free energy profile and the factors influencing its efficiency. nih.gov Similar computational studies on this compound could help in understanding the influence of the nitro group on its radical reactivity.
Predictive models based on computed molecular descriptors are also being developed to forecast the site-selectivity of C-H functionalization reactions on various heteroaromatic systems, including pyridines. nih.gov These models often use parameters like Natural Population Analysis (NPA) charges to predict the most likely site of reaction. nih.gov Applying these models to this compound could provide valuable predictions for its functionalization.
The table below summarizes the applications of computational methodologies in the study of this compound.
| Computational Method | Application | Predicted Properties/Outcomes |
| DFT Geometry Optimization | Structural Analysis | Bond lengths, bond angles, and conformation. najah.edu |
| DFT with Solvation Models | Reactivity Prediction in Solution | Regioselectivity of nucleophilic attack. chemrxiv.org |
| DFT Reaction Pathway Analysis | Mechanistic Elucidation | Transition state energies, reaction barriers, free energy profiles. nih.gov |
| Quantitative Structure-Reactivity Relationship (QSRR) | Predictive Modeling | Site-selectivity of C-H functionalization. nih.gov |
The synergy between computational predictions and experimental validation will be crucial in unlocking the full synthetic potential of this compound and designing novel reactions with high efficiency and selectivity.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
